3-Bromopyridine-2,4-diamine

Übersicht

Beschreibung

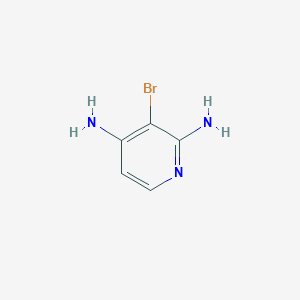

3-Bromopyridine-2,4-diamine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and two amino groups at the 2 and 4 positions of the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Wirkmechanismus

Target of Action

It’s structurally related to imidazopyridine derivatives, which are known to interact with various cellular pathways . These compounds have been found to influence the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Mode of Action

It’s known that brominated pyridine derivatives can undergo various reactions, including coupling reactions . These reactions can lead to the formation of complex structures that can interact with various biological targets .

Biochemical Pathways

Related compounds, such as imidazopyridines, are known to influence many cellular pathways . These include pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Result of Action

Related compounds have been found to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, and more .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyridine-2,4-diamine typically involves the bromination of pyridine derivatives followed by amination. One common method is the bromination of 2,4-diaminopyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction time precisely. The use of catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromopyridine-2,4-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in solvents like ethanol or DMF.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling: Palladium or nickel catalysts in the presence of bases like potassium carbonate.

Major Products Formed

Substitution: Formation of 3-substituted pyridine derivatives.

Oxidation: Formation of 3-nitropyridine-2,4-diamine.

Coupling: Formation of biaryl compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Bromopyridine-2,4-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromopyridine: Lacks the amino groups, making it less versatile in forming hydrogen bonds.

2,4-Diaminopyridine: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.

3-Aminopyridine: Contains only one amino group, limiting its ability to participate in certain reactions.

Uniqueness

3-Bromopyridine-2,4-diamine is unique due to the presence of both bromine and two amino groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Biologische Aktivität

3-Bromopyridine-2,4-diamine (CAS No. 72921-94-9) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with bromine and amino groups at the 2 and 4 positions. Its chemical structure can be represented as follows:

The presence of the bromine atom and amino groups significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that 3-bromopyridine derivatives exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

- Proteus vulgaris

In one study, the minimum inhibitory concentration (MIC) of this compound against E. coli was found to be as low as 15 µg/mL, indicating potent antibacterial activity compared to standard antibiotics such as gentamicin .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Its derivatives have shown promising results in inhibiting the growth of cancer cell lines such as:

- HepG2 (liver cancer)

- MDA-MB-231 (breast cancer)

In one experiment, the compound exhibited an IC50 value of 25 µM against HepG2 cells, suggesting moderate cytotoxicity . Furthermore, its mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for anticancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to its cytotoxic effects on cancer cells.

- Antibacterial Mechanism : The disruption of bacterial cell membranes and interference with metabolic pathways are likely responsible for its antimicrobial effects.

Case Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of this compound against standard antibiotics. The results indicated that this compound had a broader spectrum of activity against resistant strains compared to conventional treatments.

| Bacterial Strain | MIC (µg/mL) | Gentamicin (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 8 |

| Escherichia coli | 15 | 16 |

| Bacillus subtilis | 10 | 12 |

This table illustrates the superior activity of this compound against certain bacterial strains.

Case Study 2: Cancer Cell Line Studies

In vitro experiments conducted on MDA-MB-231 cells demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The data indicates significant cytotoxic effects at higher concentrations.

Eigenschaften

IUPAC Name |

3-bromopyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKFROUJVVIUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505878 | |

| Record name | 3-Bromopyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72921-94-9 | |

| Record name | 3-Bromopyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.